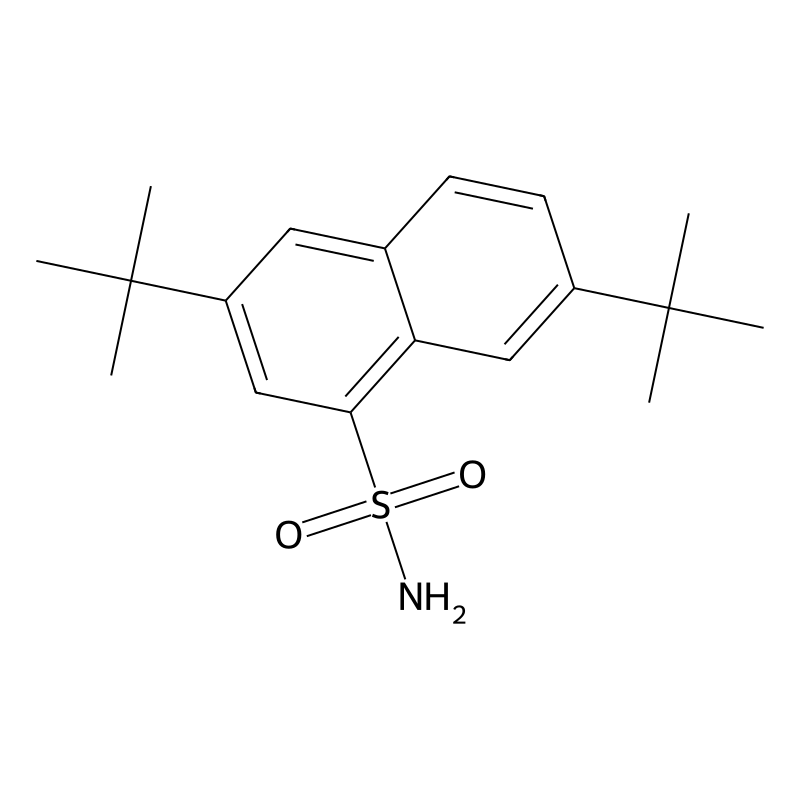3,7-Di-tert-butylnaphthalene-1-sulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3,7-Di-tert-butylnaphthalene-1-sulfonamide is a sulfonamide compound characterized by the presence of two tert-butyl groups attached to the naphthalene ring and a sulfonamide functional group. Its chemical formula is . This compound exhibits significant structural stability due to the bulky tert-butyl groups, which also influence its solubility and reactivity in various chemical environments.
The reactivity of 3,7-Di-tert-butylnaphthalene-1-sulfonamide primarily involves nucleophilic substitutions and condensation reactions. It can undergo hydrolysis to yield 3,7-di-tert-butylnaphthalenesulfonic acid under acidic conditions. Additionally, it can participate in Friedel-Crafts reactions, where the sulfonamide group can act as a directing group for electrophilic aromatic substitution, enhancing regioselectivity in product formation .
The synthesis of 3,7-Di-tert-butylnaphthalene-1-sulfonamide typically involves the reaction of 3,7-di-tert-butylnaphthalene with a sulfonyl chloride or sulfonic acid under basic conditions. Common reagents include triethylamine or pyridine to facilitate the formation of the sulfonamide bond. Alternative methods may involve using organometallic reagents in conjunction with sulfinylamine derivatives to achieve higher yields and purity .
This compound finds applications in various fields including:
- Pharmaceuticals: As a potential antibacterial agent.
- Chemical Research: In studies related to organic synthesis and reaction mechanisms involving sulfonamides.
- Material Science: As an additive in polymer formulations due to its thermal stability and solubility characteristics .
Interaction studies of 3,7-Di-tert-butylnaphthalene-1-sulfonamide with biological targets have indicated that it may interact with enzymes involved in folate metabolism. Such interactions could provide insights into its mechanism of action as an antibacterial agent. Further research is needed to fully elucidate these interactions and their implications for therapeutic use .
Several compounds share structural features with 3,7-Di-tert-butylnaphthalene-1-sulfonamide. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Tert-butylbenzenesulfonamide | Contains a single tert-butyl group | Simpler structure; often used in simpler reactions |
| 3,5-Di-tert-butylphenylsulfonamide | Features two tert-butyl groups on a phenyl ring | More sterically hindered than 3,7-Di-tert-butylnaphthalene-1-sulfonamide |
| 4-Methylbenzenesulfonamide | Contains a methyl group instead of tert-butyl | Less bulky; different biological activity profile |
| Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate | Contains two sulfonate groups | More polar; used in different applications like surfactants |
The presence of two tert-butyl groups in 3,7-Di-tert-butylnaphthalene-1-sulfonamide contributes to its unique physical and chemical properties, distinguishing it from other similar compounds by enhancing its stability and solubility while potentially affecting its biological activity .








